Tetramethylammonium silicate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

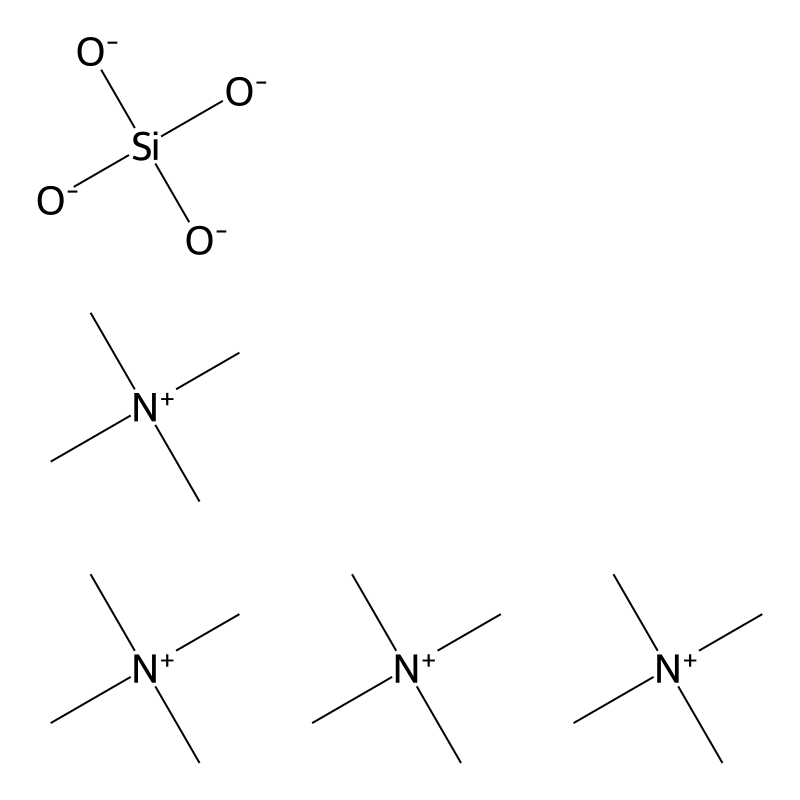

Tetramethylammonium silicate is a chemical compound represented by the formula . It is classified as a quaternary ammonium salt and is formed by the combination of tetramethylammonium hydroxide and silicic acid. This compound is notable for its high purity and stability in aqueous solutions, making it valuable in various scientific and industrial applications, particularly in the synthesis of silicate materials and zeolites .

- In thin film formation: TMAS, due to its structure, can self-assemble into thin films upon deposition. The silicate component can then react with other precursors to form desired materials [].

- In biological systems: Studies suggest TMAS might interact with cell membranes due to its cationic nature. However, the specific mechanism requires further investigation [].

Synthesis of Zeolites and Mesoporous Materials

TMAS acts as a structure-directing agent (SDA) in the synthesis of zeolites and mesoporous materials. These materials possess well-defined pore structures and high surface areas, making them valuable for various applications, including:

- Catalysis: Zeolites and mesoporous materials act as catalysts in various chemical reactions due to their ability to selectively adsorb specific molecules and provide active sites for reactions .

- Adsorption: Their high surface area allows them to effectively capture and store various molecules, making them useful in applications like gas separation, pollution control, and drug delivery .

- Sensing: They can be functionalized to selectively detect specific molecules due to their ability to interact with them through their pores and surface functionalities .

The specific properties of the synthesized materials can be controlled by varying the size and charge of the TMAS cation, as well as the synthesis conditions .

Consolidation of Nanomaterials

TMAS can be used as a consolidating agent for nanomaterials, particularly in the preparation of thin films and coatings. It helps bind the individual nanoparticles together, forming a stable and cohesive structure. This is beneficial for applications such as:

- Electronics: TMAS-consolidated films can be used in the production of electronic devices like transistors and solar cells .

- Sensors: Consolidated nanomaterials can be used to create highly sensitive and selective sensors due to their unique properties .

- Coatings: TMAS can be used to create durable and functional coatings on various substrates, such as improving their scratch resistance, water repellency, or electrical conductivity .

The ability of TMAS to interact with various nanomaterials and promote their consolidation makes it a valuable tool for researchers developing new functional materials.

Other Research Applications

TMAS also finds applications in other areas of scientific research, including:

Tetramethylammonium silicate primarily undergoes condensation reactions, where silicate anions polymerize to form larger silicate structures. These reactions are essential in synthesizing mesoporous silica materials. The typical reagents involved include tetramethylammonium hydroxide and silicic acid, with the reaction conditions maintained in an aqueous environment at controlled temperature and pH .

Major Products- Silicate oligomers

- Polymers essential for mesoporous silica materials

The biological activity of tetramethylammonium silicate is primarily linked to its role as a structure-directing agent in zeolite synthesis. It influences the formation of various silicate species, which can interact with biological systems, although specific biological effects remain under investigation. The compound is known to form stable aqueous solutions that can affect biochemical pathways related to silicate oligomerization .

Mechanism of Action- Target of Action: Silicate structures during condensation.

- Mode of Action: Coordination with silicate structures facilitates oligomer formation.

- Result of Action: Formation of various silicate oligomers, which may have implications in biological contexts.

Tetramethylammonium silicate can be synthesized through several methods:

- Direct Reaction Method:

- Industrial Production:

- Mixing tetramethylammonium hydroxide with a silica source under controlled conditions.

The synthesis process ensures that the resulting compound maintains its unique properties and high stability.

Studies have shown that tetramethylammonium silicate significantly influences the distribution and formation of silicate species during reactions. The presence of tetramethylammonium ions affects the hydrolysis of tetraethoxysilane, promoting the formation of specific silicate structures such as cubic octameric silicates. These interactions are crucial for understanding how this compound can be utilized in designing new materials and catalysts .

Several compounds share similarities with tetramethylammonium silicate, each having unique properties:

| Compound | Structure/Composition | Unique Features |

|---|---|---|

| Tetraethylammonium silicate | Ethyl groups instead of methyl; different reactivity. | |

| Tetramethylammonium hydroxide | Precursor for tetramethylammonium silicate; strong base. | |

| Tetra-n-butylammonium silicate | Larger alkyl groups; affects solubility and interaction properties. |

Tetramethylammonium silicate is unique due to its high purity, specific coordination properties, and effectiveness in directing the formation of mesoporous silica materials under controlled conditions. Its ability to stabilize certain silicate structures sets it apart from other similar compounds .